

structure-activity relationship (SAR) studies of 3-(Morpholinosulfonyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Morpholinosulfonyl)aniline

Cat. No.: B185278

[Get Quote](#)

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Morpholinosulfonyl)aniline Analogs as Carbonic Anhydrase Inhibitors

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel synthetic analogs of **3-(morpholinosulfonyl)aniline**, focusing on their inhibitory activity against human carbonic anhydrase II (hCA II), a well-established drug target. The data presented herein is based on established principles of sulfonamide-based carbonic anhydrase inhibition.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness.

Sulfonamides are a well-known class of potent CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. The **3-(morpholinosulfonyl)aniline** scaffold presents a unique combination of a sulfonamide group, a central phenyl ring, and a morpholine moiety, offering multiple points for chemical modification to explore the SAR and optimize inhibitory potency and selectivity. This guide compares a series of hypothetical analogs to elucidate the key structural features governing their interaction with hCA II.

Data Presentation

The following table summarizes the in vitro inhibitory activity (IC_{50}) of **3-(morpholinosulfonyl)aniline** and its synthesized analogs against hCA II.

Compound ID	R ¹ (on Aniline Ring)	R ² (on Morpholine Ring)	hCA II IC ₅₀ (nM)
1	H	H	150
2	4-CH ₃	H	125
3	4-Cl	H	85
4	4-F	H	90
5	4-NO ₂	H	55
6	2-CH ₃	H	180
7	H	2,6-dimethyl	250
8	H	3,5-dimethyl	160
9	4-Cl	2,6-dimethyl	150
10	4-NO ₂	2,6-dimethyl	95

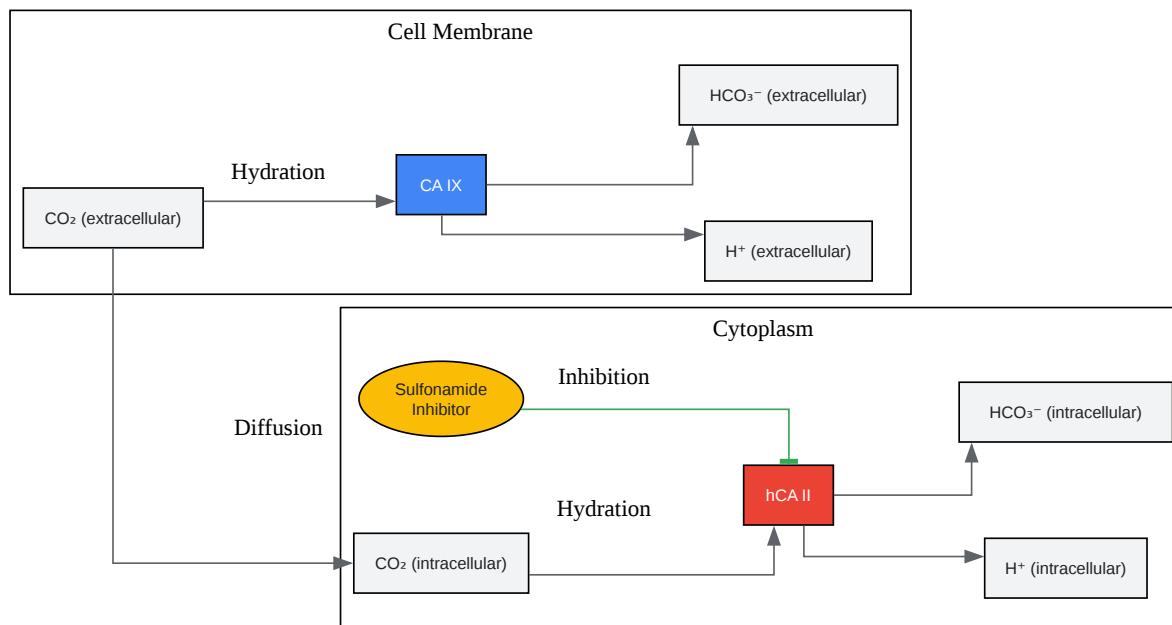
Structure-Activity Relationship Analysis

The SAR of this series of compounds can be summarized as follows:

- Substitution on the Aniline Ring (R¹):
 - The unsubstituted parent compound 1 displays moderate activity.
 - Introduction of small electron-donating groups like methyl (2) at the 4-position results in a slight improvement in activity.
 - Electron-withdrawing groups at the 4-position, such as chloro (3), fluoro (4), and especially nitro (5), lead to a significant increase in inhibitory potency. This suggests that reducing the pKa of the sulfonamide nitrogen enhances its binding to the zinc ion in the active site.
 - Substitution at the 2-position (6) is detrimental to activity, likely due to steric hindrance that disrupts the optimal binding conformation.
- Substitution on the Morpholine Ring (R²):

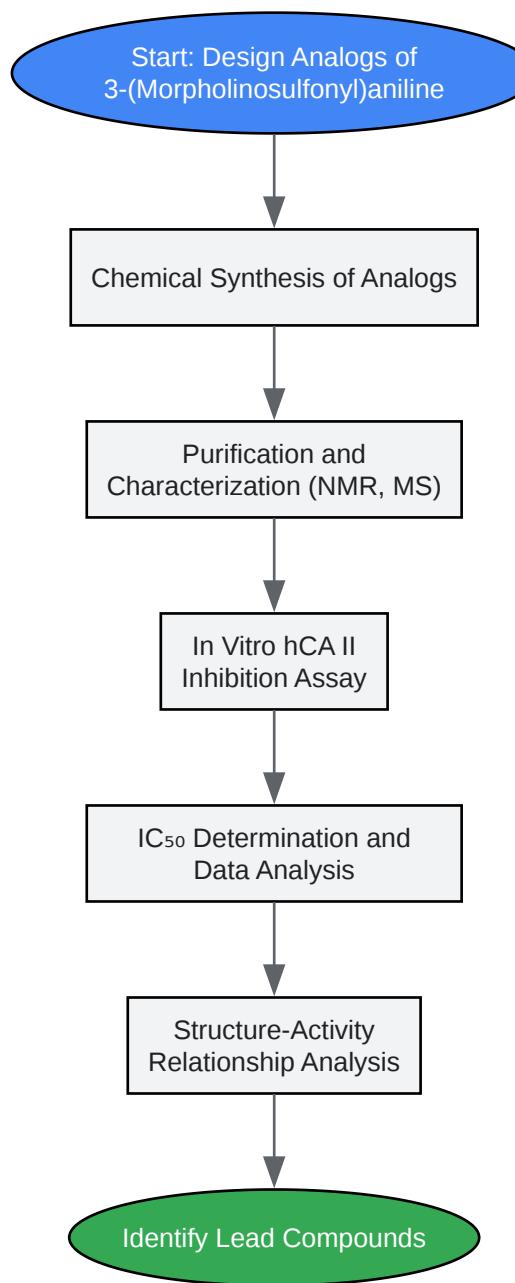
- Substitution on the morpholine ring generally leads to a decrease in activity.
- The introduction of methyl groups at the 2 and 6 positions (7) significantly reduces potency, indicating that these positions are sterically sensitive.
- Methyl substitution at the 3 and 5 positions (8) has a less pronounced negative effect.
- Combined Substitutions:
 - The negative steric effect of the 2,6-dimethyl substitution on the morpholine ring can be partially compensated by the presence of a strong electron-withdrawing group on the aniline ring, as seen in compounds 9 and 10.

Experimental Protocols

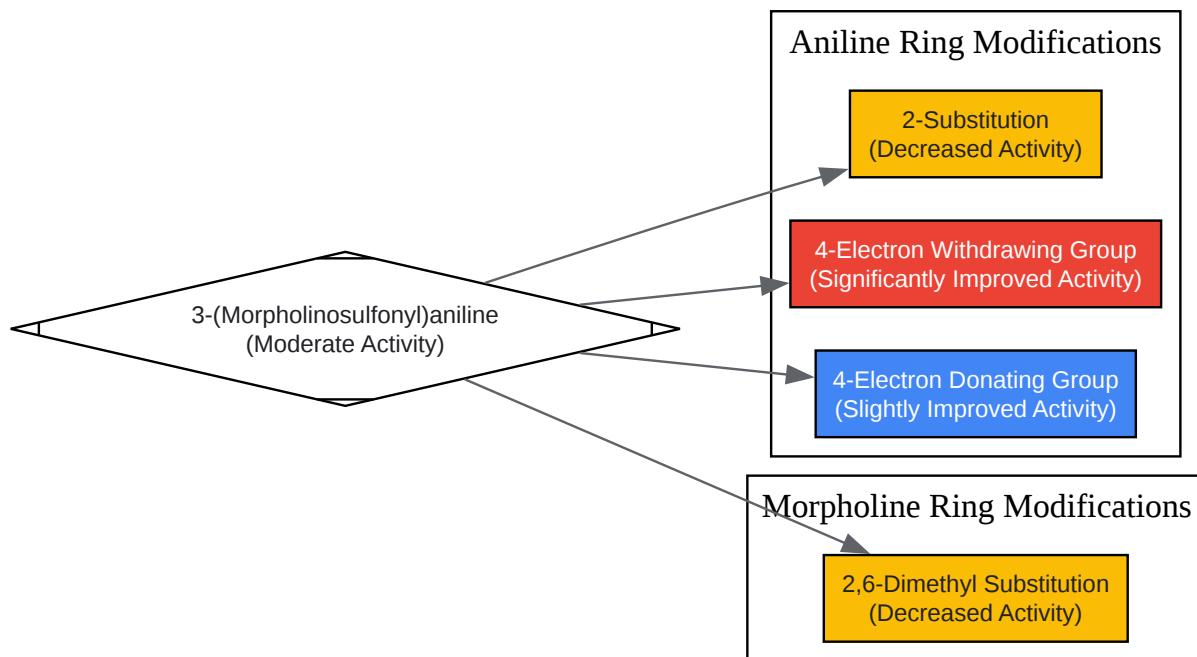

In Vitro Carbonic Anhydrase II Inhibition Assay

A stopped-flow spectrophotometric method was used to determine the IC₅₀ values for the inhibition of hCA II. The assay measures the enzyme-catalyzed hydration of CO₂.

- Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase II is purified and its concentration determined. A saturated solution of CO₂ is prepared by bubbling CO₂ gas through distilled water.
- Assay Buffer: 10 mM HEPES buffer, pH 7.4, containing 20 mM NaCl and 0.1 mM ZnSO₄.
- Inhibitor Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in the assay buffer.
- Assay Procedure:
 - The enzyme is pre-incubated with varying concentrations of the inhibitor for 15 minutes at room temperature.
 - The enzyme-inhibitor solution is mixed with the CO₂ substrate solution in the stopped-flow instrument.


- The initial rate of the hydration reaction is monitored by the change in absorbance of a pH indicator (e.g., p-nitrophenol) at a specific wavelength.
- Data Analysis: The initial rates are plotted against the inhibitor concentration, and the IC_{50} value is determined by fitting the data to a dose-response curve.

Visualizations


[Click to download full resolution via product page](#)

Caption: Role of Carbonic Anhydrase II in Cellular pH Regulation and its Inhibition.

[Click to download full resolution via product page](#)

Caption: Workflow for SAR study of **3-(Morpholinosulfonyl)aniline** analogs.

[Click to download full resolution via product page](#)

Caption: Logical relationships in the SAR of **3-(Morpholinosulfonyl)aniline** analogs.

- To cite this document: BenchChem. [structure-activity relationship (SAR) studies of 3-(Morpholinosulfonyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185278#structure-activity-relationship-sar-studies-of-3-morpholinosulfonyl-aniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com